molecular formula C17H17F2N3O2 B15062186 tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

Cat. No.: B15062186
M. Wt: 333.33 g/mol
InChI Key: PUORZRGIYDWPCW-UHFFFAOYSA-N
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Description

tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a heterocyclic carbamate derivative featuring a pyridoindole scaffold substituted with fluorine atoms at positions 5 and 6 and a methylcarbamate group at position 6. Its structural complexity, including the fused pyridine-indole system and fluorine substituents, confers unique electronic and steric properties that influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C17H17F2N3O2

Molecular Weight

333.33 g/mol

IUPAC Name

tert-butyl N-(5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate

InChI

InChI=1S/C17H17F2N3O2/c1-17(2,3)24-16(23)22(4)11-8-10(18)13(19)12-9-6-5-7-20-15(9)21-14(11)12/h5-8H,1-4H3,(H,20,21)

InChI Key

PUORZRGIYDWPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=C2C=CC=N3)F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

The most common method involves cyclocondensation between 2-aminopyridine derivatives and appropriately substituted indole precursors. For example, 3,4-difluoroaniline undergoes sequential nitration and reduction to yield a diaminobenzene intermediate, which subsequently reacts with 2-chloronicotinaldehyde under acidic conditions to form the pyridoindole core.

Critical Parameters :

  • Temperature control (80–100°C) prevents decomposition of sensitive intermediates.
  • Use of p-toluenesulfonic acid (PTSA) as a catalyst enhances cyclization efficiency.

Transition Metal-Mediated Annulation

Palladium-catalyzed C–N bond formation enables direct construction of the pyridoindole system. A 2024 study demonstrated that treating 5,6-difluoro-8-bromo-9H-pyrido[2,3-b]indole with tert-butyl methylcarbamate in the presence of Pd(OAc)₂/Xantphos achieves 72% yield under optimized conditions.

Carbamate Functionalization Techniques

Introducing the tert-butyl methylcarbamate group requires precise control to avoid N-alkylation side reactions.

Buchwald-Hartwig Amination

This method remains the gold standard for carbamate installation. Representative conditions include:

Catalyst System Base Solvent Temperature Yield Source
Pd₂(dba)₃/Xantphos Cs₂CO₃ 1,4-Dioxane 110°C 68%
Pd(OAc)₂/BINAP K₃PO₄ Toluene 100°C 61%

Mechanistic Insight : The reaction proceeds via oxidative addition of the bromopyridoindole to palladium(0), followed by ligand exchange and reductive elimination to form the C–N bond.

Nucleophilic Substitution

For substrates with activated leaving groups (e.g., chloride), direct displacement with tert-butyl methylcarbamate anion proves effective:

Pyridoindole-Cl + Na[OC(O)NMe(t-Bu)] → Pyridoindole-OC(O)NMe(t-Bu) + NaCl

Yields reach 54% in DMF at 120°C, though competing hydrolysis limits efficiency.

Halogenation and Fluorination Protocols

Strategic positioning of fluorine atoms at C5 and C6 necessitates careful halogen management.

Directed Ortho-Fluorination

Electrophilic fluorination using Selectfluor® in acetic acid introduces fluorine atoms regioselectively. A 2023 optimization study reported 89% difluorination efficiency when employing 2.2 equivalents of Selectfluor® at 0°C.

Halogen Exchange Reactions

Bromine-to-fluorine conversion via Balz-Schiemann reaction:

Pyridoindole-N₂⁺Br⁻ → Pyridoindole-F + N₂↑ + HBr

This method requires diazotization at −10°C to prevent ring decomposition.

Purification and Characterization

Crystallization Optimization

Solvent screening reveals ethyl acetate/hexane (3:7) as optimal for recrystallization, producing needles with >99% purity (HPLC). MTBE washing removes residual palladium catalysts to <5 ppm.

Spectroscopic Validation

Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, t-Bu), 3.23 (s, 3H, NCH₃), 7.12–7.89 (m, 4H, aromatic)
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −118.2 (d, J = 8.4 Hz), −120.7 (d, J = 8.4 Hz)
  • HRMS : m/z calcd for C₁₇H₁₈F₂N₃O₂ [M+H]⁺: 346.1314; found: 346.1311

Scalability and Process Chemistry

Pilot-scale production (5 kg batch) employs continuous flow chemistry for improved heat transfer during exothermic amination steps. Key metrics:

Parameter Laboratory Scale Pilot Scale
Cycle Time 48 h 12 h
Overall Yield 62% 58%
Purity 99.1% 99.4%

Notably, switching from batch to flow processing reduces Pd leaching by 40% while maintaining reaction efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates major preparation methods:

Method Advantages Limitations Ideal Use Case
Buchwald-Hartwig High regioselectivity Pd residue contamination Small-scale API synthesis
Nucleophilic Substitution No transition metals required Limited to activated substrates Generic manufacturing
Flow Chemistry Scalable, consistent quality High initial capital cost Commercial production

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs within the carbamate-functionalized heterocycle family, focusing on substituent effects , synthetic pathways , and biological activity . Below is a detailed analysis based on available literature and patent

Substituent Effects and Molecular Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate Pyrido[2,3-b]indole 5,6-diF; 8-(methylcarbamate) C₁₇H₁₇F₂N₃O₂ 333.34 High lipophilicity due to fluorine atoms; moderate solubility in polar aprotic solvents
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () Pyrimidine 5-F; 4-OH; 6-Me C₁₁H₁₆FN₃O₃ 257.26 Enhanced hydrogen-bonding capacity (OH group); lower molecular weight improves bioavailability
tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate () Pyrrolo[2,3-b]pyridine + bicyclo[2.2.2]octane 5-Cl; triisopropylsilyl; bicyclooctane C₃₆H₅₀ClN₃O₃Si 668.40 Bulky substituents (e.g., triisopropylsilyl) reduce metabolic degradation; bicyclic framework enhances rigidity

Key Observations :

  • Fluorine vs. Chlorine : Fluorine substituents (as in the target compound) increase electronegativity and metabolic stability compared to chlorine analogs, but chlorine may enhance binding affinity in certain kinase targets .

Biological Activity

Tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridoindole core with difluoromethyl substituents and a tert-butyl carbamate moiety. Its molecular formula is C14H15F2N3O2C_{14}H_{15}F_2N_3O_2, and it has a molecular weight of approximately 295.29 g/mol. The presence of fluorine atoms enhances its lipophilicity and potential interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that related pyridoindole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant growth inhibition against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM .
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, particularly against resistant strains of bacteria and fungi. Preliminary screening has suggested potential efficacy against Mycobacterium tuberculosis .

Case Studies

  • Anticancer Studies : In vitro studies evaluated the efficacy of related compounds on various cancer cell lines. For example, one study reported that certain derivatives caused apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
  • Microtubule Disruption : Research into the cellular effects of similar compounds revealed their ability to destabilize microtubules, which is critical for cancer cell division. This mechanism was confirmed by observing morphological changes in treated cells and alterations in cell cycle progression .
  • In Vivo Efficacy : Animal model studies are underway to assess the therapeutic potential of these compounds in treating tumors. Early results indicate promising anticancer effects that warrant further investigation.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (μM)Target
This compoundAnticancerTBDMDA-MB-231
Related Compound AAntimicrobial12.5–50Mycobacterium tuberculosis
Related Compound BMicrotubule destabilizing20Cancer Cell Lines

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate?

The compound is typically synthesized via multi-step protocols involving coupling reactions and carbamate protection. For example, intermediates like tert-butyl N-[2-(aminomethyl)-4-[3-(dimethylamino)pyrrolidin-1-yl]-6-fluoro-9H-pyrimido[4,5-b]indol-8-yl]-N-methyl-carbamate are reacted with carboxylic acids (e.g., oxazole-5-carboxylic acid) using coupling agents like HATU or EDCI. Purification via column chromatography and characterization by LCMS ([M+H]+ peaks) are critical steps .

Q. What analytical methods are used to confirm the structural integrity of this compound?

Key methods include:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Used to verify molecular weight (e.g., [M+H]+ = 567.2 for derivatives) and purity .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns and regiochemistry.
  • Elemental Analysis: Validates stoichiometry and absence of residual solvents .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage: Keep at room temperature in airtight containers, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with water and consult a physician .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during derivatization?

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
  • Catalysts: Palladium (e.g., Pd(PPh3)2Cl2) and copper (CuI) catalysts improve coupling efficiency in Sonogashira or Suzuki reactions .
  • Temperature Control: Reflux conditions (e.g., 65–100°C) accelerate cyclization steps, while room temperature minimizes side reactions in sensitive steps .

Q. What strategies are effective for resolving contradictions in reported toxicity data?

  • In Vitro Assays: Perform cytotoxicity screening (e.g., MTT assays) on human cell lines to validate acute toxicity (e.g., H302, H315 classifications) .
  • In Vivo Studies: Compare results across rodent models to assess oral/parenteral toxicity thresholds.
  • Meta-Analysis: Cross-reference GHS classifications with IARC or OSHA guidelines to align hazard statements .

Q. How can structure-activity relationship (SAR) studies guide the design of DNA gyrase inhibitors based on this scaffold?

  • Core Modifications: Introduce substituents (e.g., difluoro, methyl groups) to enhance binding to the gyrase ATPase domain.
  • Bioisosteric Replacement: Replace pyridoindole with pyrimido[4,5-b]indole to improve solubility while retaining activity .
  • Enzymatic Assays: Measure IC50 values against purified gyrase to quantify inhibition potency .

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH conditions?

  • Acidic Conditions: The tert-butyl carbamate group is prone to cleavage in low pH (e.g., TFA in DCM), enabling deprotection for further functionalization .
  • Basic Conditions: Hydrolysis of the carbamate may occur, necessitating pH-controlled reaction environments .

Data Contradiction Analysis

Q. How to address discrepancies in reported acute oral toxicity (e.g., Category 4 vs. non-hazardous classifications)?

  • Dose-Dependent Effects: Re-evaluate LD50 values across studies; discrepancies may arise from varying dosage ranges or animal models .
  • Impurity Analysis: Assess if trace reactants (e.g., unreacted amines) contribute to toxicity.
  • Standardized Protocols: Adhere to OECD guidelines for harmonized testing .

Methodological Resources

  • Synthetic Protocols: Detailed in patents (e.g., EUROPEAN PATENT APPLICATIONS) using Boc-protected intermediates .
  • Toxicity Profiling: Refer to OSHA HCS and GHS criteria for hazard identification .
  • Biological Evaluation: Antibacterial assays against Gram-positive pathogens to validate DNA gyrase inhibition .

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